molecular formula C10H24O2Si3 B095275 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane CAS No. 17980-39-1

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Cat. No. B095275
CAS RN: 17980-39-1
M. Wt: 260.55 g/mol
InChI Key: MFWYAJVOUCTAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a chemical compound with the molecular formula C10H24O2Si3 . It is also known by other names such as 1,5-Divinyl-1,1,3,3,5,5-Hexamethyl Trisiloxane .


Molecular Structure Analysis

The molecular structure of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane consists of silicon (Si), carbon ©, hydrogen (H), and oxygen (O) atoms . The IUPAC name for this compound is bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.55 g/mol . It has a boiling point of 80 °C (under a pressure of 20 Torr) and a density of 0.861 g/cm3 .

Scientific Research Applications

Detection of Chemical Warfare Agents

This compound is used in the synthesis of materials like 2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane . These materials are incorporated into inorganic siloxane polymers that serve as coatings for sensors designed to detect toxic chemical warfare agents. The high thermal stability and chemical resistance of these coatings make them ideal for this application.

Organic Synthesis Intermediate

1,5-DIVINYLHEXAMETHYLTRISILOXANE: serves as an intermediate in organic synthesis processes . Its unique structure allows it to be a precursor for various organosilicon compounds, which are valuable in creating pharmaceuticals, specialty chemicals, and advanced materials.

Surface Modification

The compound’s ability to form durable and flexible films makes it suitable for surface modification applications . It can be used to alter the surface properties of materials, such as hydrophobicity or hydrophilicity, which is crucial in fields like biomedical devices and microfluidics.

Polymerization Catalyst

It acts as a catalyst in polymerization reactions . The vinyl groups in the compound can initiate polymerization, leading to the formation of novel silicone-based polymers with diverse properties, useful in electronics, coatings, and adhesives.

Surfactant in Emulsion Polymerization

As a surfactant, 1,5-DIVINYLHEXAMETHYLTRISILOXANE helps stabilize emulsions in polymerization processes . This is particularly important in creating uniform polymer beads for applications in drug delivery and diagnostic assays.

Hydrophobic Coating Agent

The compound is utilized to impart hydrophobicity to various substrates . This application is significant in creating water-repellent surfaces on textiles, glass, and ceramics, enhancing their durability and performance.

Lubricant and Anti-Foaming Agent

Due to its low surface tension and high flexibility, it is used as a lubricant and anti-foaming agent . These properties are essential in industrial processes that require the reduction of friction and prevention of foam formation.

Nanotechnology

In nanotechnology, 1,5-DIVINYLHEXAMETHYLTRISILOXANE is involved in the preparation of nanocomposites and nanostructured materials . Its reactivity allows it to be incorporated into nanoscale structures, contributing to the development of advanced materials with unique electrical, optical, and mechanical properties.

properties

IUPAC Name

bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWYAJVOUCTAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59942-04-0, 610749-24-1
Record name Dimethylvinylsilyl-terminated polydimethylsiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59942-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610749-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60939266
Record name 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

CAS RN

17980-39-1, 225927-21-9
Record name 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17980-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(phenylmethylsiloxane), vinyl terminated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Reactant of Route 2
Reactant of Route 2
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Citations

For This Compound
5
Citations
O MUKBANIANI, E MARKARASHVILI… - Oxidation …, 2008 - researchgate.net
The oxidative epoxidation of 1, 1, 3, 3-tetramethyl-1, 3-divinyldisiloxane and 1, 1, 3, 3, 5, 5-hexamethyl-1, 5-divinyltrisiloxane by tert-butyl hydroperoxide and hydrogen hydroperoxide in …
Number of citations: 0 www.researchgate.net
VG Lakhtin, AI Blagushina, NV Ushakov… - Russian Journal of …, 2020 - Springer
The effect of the reactant ratio in the reaction of tetramethyldisiloxane with germanium tetrachloride and diethyl ether on the structure and reactivity of the resulting trichlorogermane–…
Number of citations: 1 link.springer.com
KW Park - 2023 - researchspace.auckland.ac.nz
Inverse vulcanisation allows access to stable polysulfide materials synthesized from the cheap and abundant feedstock, elemental sulfur. To stabilize the sulfur chains, carbon-based …
Number of citations: 0 researchspace.auckland.ac.nz
L Fenimore, N Movsesian, M Gupta - 2019 AIChE Annual Meeting, 2019 - aiche.confex.com
Number of citations: 2 aiche.confex.com
O Mukbaniani, E Markarashvili… - Oxidation …, 2008 - … LTD PO BOX 249, 1113 SOFIA …
Number of citations: 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.